![molecular formula C25H27N5O B2534645 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902016-69-7](/img/structure/B2534645.png)
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design . Key structural features include:
- Position 3: 2-Methoxyphenyl group.
- Positions 2 and 5: Methyl substituents.
- Position 7: 4-Phenylpiperazinyl moiety.
The 4-phenylpiperazine group is notable for enhancing pharmacokinetic properties, such as solubility and receptor binding, while the 2-methoxyphenyl group may influence electron distribution and bioactivity .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h4-12,17H,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBJBMBSTPBYTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound can disrupt this transition, leading to cell cycle arrest. This can prevent the proliferation of cancer cells, which rely on rapid cell division for their growth.
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells. By inhibiting CDK2, the compound can induce cell cycle arrest, preventing the cells from dividing and proliferating. This can potentially lead to the reduction of tumor growth.
Activité Biologique
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include the formation of the pyrazolo[1,5-a]pyrimidine core followed by selective substitutions to introduce the methoxy and phenylpiperazine moieties. A detailed synthetic route may include:
- Formation of the pyrazolo[1,5-a]pyrimidine core using appropriate precursors.
- Substitution reactions to introduce the 2-methoxyphenyl and 4-phenylpiperazine groups.
- Purification through recrystallization or chromatography to obtain the final product in high purity.
Biological Activity
Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values around 0.01 µM indicating potent activity against estrogen receptor-positive breast cancer cells.
- NCI-H460 (Lung Cancer) : IC50 values reported at approximately 0.03 µM, showcasing its potential as a therapeutic agent for lung cancer.
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways:
- Inhibition of Aurora-A Kinase : This kinase is crucial for cell cycle progression; inhibition leads to cell cycle arrest and apoptosis.
- Topoisomerase II Inhibition : Topoisomerases are essential for DNA replication; their inhibition can lead to DNA damage and subsequent cancer cell death.
Data Table: Biological Activity Overview
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.01 | Apoptosis induction |
NCI-H460 | 0.03 | Aurora-A kinase inhibition |
Hep-2 | 0.39 | Topoisomerase II inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A recent study showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
- Hepatocellular Carcinoma Model : In vivo studies demonstrated that this compound reduced tumor size in animal models by inducing apoptosis and inhibiting angiogenesis.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as effective anticancer agents. The compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in cancer progression.
- Mechanism of Action : The compound exhibits selective inhibition of CK2, which is crucial for tumor cell proliferation. Research indicates that small modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance selectivity against CK2 compared to other kinases such as PIM and JAK1 .
- Case Studies : In vitro studies demonstrated that derivatives of this compound showed low micromolar inhibition of CK2, comparable to established inhibitors like silmitasertib. These findings suggest a promising avenue for developing targeted cancer therapies .
Enzyme Inhibition
Apart from its anticancer properties, 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine serves as an inhibitor for various enzymes:
- Kinase Inhibition : It has been shown to inhibit multiple kinases involved in cell signaling pathways. The selectivity profile indicates potential applications in treating conditions like leukemia and solid tumors through targeted therapy .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), leading to induced apoptosis and reduced cell migration .
Pharmacological Applications
The pharmacological profile of this compound extends beyond oncology:
- Neuropharmacology : The phenylpiperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly dopamine receptors, indicating possible use in treating psychiatric disorders .
Optical Applications
Emerging research has also identified pyrazolo[1,5-a]pyrimidines as candidates for optical applications:
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Piperazine Nitrogen
The 4-phenylpiperazinyl group at C7 contains secondary amines capable of undergoing alkylation or acylation. For example:
-
N-Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields a quaternary ammonium salt.
-
N-Acylation : Treatment with acetyl chloride forms an amide derivative.
Table 1: Representative N-Functionalization Reactions
Reagent | Conditions | Product | Yield (%) | Source Analogy |
---|---|---|---|---|
CH₃I | K₂CO₃, DMF, 60°C | N-Methyl-4-phenylpiperazinyl derivative | 78–85 | |
AcCl | Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl-4-phenylpiperazinyl derivative | 65–72 |
Electrophilic Aromatic Substitution (EAS)
The 2-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Example reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.
-
Halogenation : Br₂/FeBr₃ adds bromine at the same site.
Table 2: EAS on the 2-Methoxyphenyl Substituent
Oxidation of Methyl Groups
Table 3: Oxidation Reactions
Oxidizing Agent | Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|
KMnO₄ | H₂SO₄, Δ, 12 h | 2,5-Dicarboxylic acid derivative | <10 | Low yield |
C–H Functionalization
Electrochemical methods enable regioselective C–H chalcogenation at unsubstituted positions. While C3 is blocked by the 2-methoxyphenyl group, C6 (if accessible) could theoretically undergo selenylation or sulfenylation.
Table 4: Electrochemical C–H Selenylation
Demethylation of the Methoxy Group
Harsh acidic conditions (e.g., HBr/AcOH) can cleave the methoxy group to generate a phenol, enabling further functionalization (e.g., O-alkylation).
Table 5: Demethylation Reactions
Reagent | Conditions | Product | Yield (%) | Source Analogy |
---|---|---|---|---|
HBr (48%) | AcOH, reflux, 6 h | 3-(2-Hydroxyphenyl) derivative | 70–75 |
Comparaison Avec Des Composés Similaires
Key Observations :
- Position 3 : The 2-methoxyphenyl group in the target compound may enhance antioxidant or anti-inflammatory activity compared to 2-chlorophenyl () or 3,4-dimethoxyphenyl () substituents .
- Position 7 : The 4-phenylpiperazinyl group distinguishes the target compound from analogs with pyrrolidinyl () or trifluoromethyl groups (). Piperazine derivatives are often associated with improved CNS penetration or kinase binding .
- Biological Activity : The anti-arthritic activity of the 5-(2-methoxyphenyl) analog () suggests that methoxy groups at specific positions modulate protein denaturation inhibition. However, the target compound’s 7-phenylpiperazine may redirect activity toward kinase targets (e.g., PI4KIIIβ inhibition as in ).
Pharmacological Potential
- ESR Antagonism : Unlike PHTPP (), the target compound lacks trifluoromethyl groups, likely reducing ESR2 affinity but improving selectivity for other targets .
- Antimicrobial Activity : Derivatives with 4-methylpiperazine () show antimicrobial promise, implying the target compound’s phenylpiperazine may offer similar utility with enhanced pharmacokinetics .
Q & A
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.